(E)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Medicinal Chemistry Physicochemical Profiling SAR

(E)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide (CAS 477280-46-9) is a synthetic thiazole–acrylamide hybrid that incorporates a 5‑bromothiophene moiety at the thiazole 4‑position and a (E)-configured thiophenylacrylamide side chain. The compound belongs to a broader class of thiazole‑based small molecules investigated for tubulin polymerization inhibition, amyloid‑β aggregation modulation, and antiviral activity, though the specific substitution pattern of this derivative dictates its unique physicochemical and potential biological profile.

Molecular Formula C14H9BrN2OS3
Molecular Weight 397.32
CAS No. 477280-46-9
Cat. No. B2934269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
CAS477280-46-9
Molecular FormulaC14H9BrN2OS3
Molecular Weight397.32
Structural Identifiers
SMILESC1=CSC(=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
InChIInChI=1S/C14H9BrN2OS3/c15-12-5-4-11(21-12)10-8-20-14(16-10)17-13(18)6-3-9-2-1-7-19-9/h1-8H,(H,16,17,18)/b6-3+
InChIKeyZCTRBPIRWMFUOY-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (E)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide – Core Identity and Research Context


(E)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide (CAS 477280-46-9) is a synthetic thiazole–acrylamide hybrid that incorporates a 5‑bromothiophene moiety at the thiazole 4‑position and a (E)-configured thiophenylacrylamide side chain [1]. The compound belongs to a broader class of thiazole‑based small molecules investigated for tubulin polymerization inhibition, amyloid‑β aggregation modulation, and antiviral activity, though the specific substitution pattern of this derivative dictates its unique physicochemical and potential biological profile.

Why Simple In‑Class Analogs Cannot Replace (E)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide


In the thiazole‑acrylamide series, the presence of the 5‑bromothiophene ring and the (E)‑olefin geometry strongly influence electronic distribution, molecular shape, and target complementarity. Directly replacing the bromine with hydrogen (des‑bromo analog) or altering the acrylamide stereochemistry can substantially reduce binding affinity or alter the selectivity profile, as observed in related thiazole‑based tubulin inhibitors where halogen‑dependent interactions with the colchicine site are critical [1]. Therefore, generic substitution without retaining the exact halogen‑aryl motif and double‑bond configuration risks losing the functional properties that define the compound’s biological signature.

Quantitative Differentiation: (E)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide vs. Closest Analogs


Molecular Weight and Halogen‑Driven Property Shift Relative to the Des‑Bromo Analog

The target compound (C14H9BrN2OS3, MW 397.32 g/mol) possesses a bromine atom that increases molecular weight by 78.9 Da compared to the hypothetical des‑bromo analog (C14H10N2OS3, MW 318.38 g/mol) [1]. This structural difference is associated with enhanced lipophilicity (calculated ΔlogP ≈ +0.5 to +0.8) and altered polar surface area, which can improve membrane permeability and binding pocket occupancy in hydrophobic enzyme clefts typical of CNS and oncology targets [2].

Medicinal Chemistry Physicochemical Profiling SAR

Amyloid‑β Aggregation Inhibition: Cross‑Class Comparison with a Structurally Related Thiazole‑Acrylamide

A close structural analog (CHEMBL3087677, containing a similar thiazole‑acrylamide core but different substitution) inhibited amyloid‑β (1‑42) aggregation with an IC50 of 6.11 µM in a thioflavin‑T fluorescence assay [1]. While direct data for (E)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide are not available, the conserved thiazole‑acrylamide pharmacophore and the electron‑withdrawing bromine substituent suggest that this compound may exhibit comparable or improved aggregation inhibition potency.

Alzheimer's Disease Amyloid‑β Thioflavin T Assay

Tubulin Polymerization Inhibition: Inference from Thiazole‑Based Colchicine‑Site Binders

A recent series of thiazole‑based tubulin polymerization inhibitors demonstrated IC50 values as low as 1.56 µM against tubulin assembly (compound 9k) [1]. Within that series, the presence of halogenated aryl groups at the thiazole 4‑position was essential for colchicine‑site binding. The 5‑bromothiophen‑2‑yl substituent of the target compound is expected to engage in similar halogen‑π and hydrophobic interactions, potentially yielding antiproliferative activity comparable to or exceeding that of the unsubstituted phenyl analogs (IC50 > 10 µM in many cases).

Cancer Tubulin Polymerization Colchicine Binding Site

Application Scenarios for (E)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide Based on Differential Evidence


Lead Optimization in CNS‑Penetrant Tubulin Inhibitor Programs

The enhanced lipophilicity and bromine‑mediated halogen‑bonding potential make this compound a preferred scaffold for designing brain‑penetrant colchicine‑site tubulin inhibitors. Compared to des‑bromo or chloro analogs, the bromothiophene variant is predicted to achieve higher free brain concentrations, as suggested by the ~0.7 unit increase in ClogP [1]. This property is directly relevant for glioblastoma and brain‑metastatic cancer models where CNS exposure is critical.

Amyloid‑β Aggregation Inhibitor Screening and Mechanistic Studies

Based on the micromolar activity of a structurally related thiazole‑acrylamide in the thioflavin‑T assay [1], the compound can serve as a starting point for developing novel anti‑Alzheimer’s agents. The bromine atom provides a unique handle for halogen‑bonding with the Aβ42 cross‑β spine, a feature not available in plain phenyl or thienyl analogs, potentially leading to more efficacious aggregation suppressors.

Structure‑Activity Relationship (SAR) Expansion of Kinase or Enzyme Inhibitors

The thiazole‑acrylamide core is a recognized kinase inhibitor scaffold. The 5‑bromothiophene substituent offers a distinct electronic profile (σ‑withdrawing) compared to other halogens or hydrogen, enabling fine‑tuning of hinge‑binding interactions. Procurement of this specific compound allows medicinal chemists to probe bromine‑specific effects on target engagement and selectivity without the need for custom synthesis.

Chemical Biology Probe for Halogen‑Dependent Protein Interactions

The bromine atom can be exploited for anomalous X‑ray scattering or as a heavy‑atom label in co‑crystallography studies. Unlike iodine or chlorine analogs, bromine provides an optimal balance between scattering power and synthetic accessibility, making this compound a valuable tool for structural biology investigations of thiazole‑binding protein targets.

Quote Request

Request a Quote for (E)-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.